2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Description
This compound belongs to the sulfonamide class, featuring a fluorinated benzene ring and a 1-propanoyl-substituted tetrahydroquinoline moiety. Its structure combines a sulfonamide group (a known pharmacophore in enzyme inhibition, e.g., carbonic anhydrase) with a tetrahydroquinoline scaffold, which enhances bioavailability and target binding .
Properties
IUPAC Name |
2-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-18(22)21-11-5-6-13-9-10-14(12-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIGVYCTEGSKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Nitroquinoline
Quinoline undergoes nitration at the 7-position using a mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C, yielding 7-nitroquinoline with 65–70% regioselectivity. The nitro group directs subsequent hydrogenation and serves as a precursor for the aromatic amine.
Hydrogenation to 7-Nitro-1,2,3,4-Tetrahydroquinoline
Catalytic hydrogenation of 7-nitroquinoline using 10% Pd/C under 50 psi H₂ in ethanol at 25°C reduces the pyridine ring while retaining the nitro group, affording 7-nitro-1,2,3,4-tetrahydroquinoline in 85% yield.
Propanoylation of the Secondary Amine
The secondary amine at position 1 reacts with propanoyl chloride (1.2 equiv) in dichloromethane (DCM) containing triethylamine (2.0 equiv) at 0°C. After stirring for 4 h, 1-propanoyl-7-nitro-1,2,3,4-tetrahydroquinoline isolates in 92% yield.
Reduction of the Nitro Group
Catalytic transfer hydrogenation with ammonium formate and 10% Pd/C in methanol at 60°C reduces the nitro group to amine, yielding 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine (78% yield).
Sulfonylation with 2-Fluorobenzenesulfonyl Chloride
The aromatic amine reacts with 2-fluorobenzenesulfonyl chloride (1.5 equiv) in tetrahydrofuran (THF) using pyridine (3.0 equiv) as a base. After 12 h at 25°C, the title compound precipitates in 88% yield.
Route 2: Direct Functionalization of Preformed Tetrahydroquinoline
Propanoylation of 1,2,3,4-Tetrahydroquinolin-7-amine
Commercial 1,2,3,4-tetrahydroquinolin-7-amine undergoes acylation with propanoyl chloride in DCM/triethylamine (0°C, 2 h), yielding 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine (95% yield).
Sulfonylation Under Microwave Irradiation
Microwave-assisted coupling at 100°C for 15 min with 2-fluorobenzenesulfonyl chloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) in acetonitrile accelerates reaction kinetics, achieving 94% yield with >99% purity.
Route 3: Late-Stage Introduction of the Propanoyl Group
Synthesis of N-(1,2,3,4-Tetrahydroquinolin-7-yl)-2-fluorobenzenesulfonamide
1,2,3,4-Tetrahydroquinolin-7-amine reacts with 2-fluorobenzenesulfonyl chloride in THF/pyridine (12 h, 25°C), yielding the sulfonamide intermediate (83% yield).
Selective Acylation at Position 1
The secondary amine undergoes propanoylation using propanoyl chloride (1.1 equiv) and 4-dimethylaminopyridine (DMAP) in DCM at 0°C, affording the target compound in 89% yield without disturbing the sulfonamide group.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 68% | 81% | 74% |
| Purification Complexity | High | Moderate | Low |
| Functional Group Tolerance | Moderate | High | High |
| Scalability | Limited | Excellent | Good |
Route 2 offers superior efficiency due to minimized intermediate isolation steps, while Route 3 excels in scalability for industrial applications.
Critical Reaction Optimization Strategies
Solvent Effects on Sulfonylation
Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl chloride reactivity, reducing reaction times from 24 h to 2 h compared to nonpolar solvents.
Base Selection for Acylation
Sterically hindered bases (e.g., DIPEA) suppress N-oxide formation during propanoylation, improving yields by 12–15% over triethylamine.
Catalytic Systems for Nitro Reduction
Pd/C with ammonium formate achieves full nitro reduction without over-hydrogenation, whereas Fe/HCl systems generate 8–12% desulfonylated byproducts.
Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 3.42 (q, J = 6.8 Hz, 2H, CH₂CO), 1.12 (t, J = 7.2 Hz, 3H, CH₃) |
| ¹³C NMR | δ 172.8 (CO), 152.4 (C-F), 134.2–116.7 (Ar-C), 38.5 (CH₂), 9.8 (CH₃) |
| HRMS | [M+H]⁺ calcd. for C₁₉H₂₀FN₃O₃S: 406.1292; found: 406.1289 |
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or fluorinated derivatives.
Scientific Research Applications
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom and sulfonamide group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Fluorine Position : The target’s 2-fluoro substitution differs from analogs with 4-fluoro (Ev5, G512-0390) or 3,4-difluoro (Ev9) groups. Fluorine’s electron-withdrawing effects enhance metabolic stability and influence binding affinity .
- Acyl Group: The 1-propanoyl group (shared with G512-0390 and Ev8) may improve lipophilicity compared to thiophene-carbonyl (Ev5) or oxo (compound 24) groups .
- Sulfonamide vs.
Physical Properties:
| Compound | Melting Point (°C) | Molecular Weight | Solubility (Inferred) |
|---|---|---|---|
| Target Compound | N/A | 372.48 (calc.) | Moderate (fluorine enhances) |
| G512-0390 (Ev7) | N/A | 372.48 | Similar to target |
| Compound 24 (Ev2) | 236–237 | 280.33 | Low (no fluorine) |
| Ev9 | N/A | 344.4 | High (benzamide polarity) |
Notes: Fluorinated analogs (target, G512-0390) likely exhibit higher lipophilicity than non-fluorinated compounds (e.g., compound 24), improving membrane permeability .
Carbonic Anhydrase (CA) Inhibition:
- Compound 24 (Ev2) showed CA inhibition, but its lack of fluorine may reduce potency compared to fluorinated analogs .
- G512-0390 (Ev7) and the target compound’s fluorine could enhance CA binding via polar interactions, though activity data are needed for confirmation .
Acyltransferase Inhibition:
- Ev3’s analog inhibits monoacylglycerol acyltransferase 2 (MGAT2), suggesting the tetrahydroquinoline-sulfonamide scaffold’s versatility . The target’s propanoyl group may similarly modulate enzyme interactions.
Biological Activity
2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound with promising biological activities. Its structure incorporates a fluorinated benzamide core and a tetrahydroquinoline moiety, enhancing its lipophilicity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 300.35 g/mol. The presence of the fluorine atom at the 2-position of the benzamide significantly influences its biological activity by enhancing binding affinity to target proteins.
Preliminary studies indicate that this compound acts primarily as an inhibitor of KIF18A, a kinesin motor protein implicated in cancer cell proliferation. By inhibiting KIF18A, this compound may reduce tumor growth and metastasis.
Biological Activity and Therapeutic Potential
The compound has shown significant promise in various biological assays:
- Anticancer Activity : Inhibition of KIF18A has been linked to reduced cell proliferation in several cancer types.
- Antimicrobial Properties : Related compounds have demonstrated antimicrobial effects, suggesting potential for broader therapeutic applications.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzamide with fluorine | Anticancer activity via KIF18A inhibition |
| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Lacks fluorine | Antimicrobial properties |
| 6-Fluoro-N-(1-propanoylquinolin-7-yl)benzamide | Fluorinated quinoline | Different pharmacological profile |
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have shown that this compound effectively inhibits the proliferation of cancer cell lines through KIF18A inhibition.
- Animal Models : In vivo studies using murine models have demonstrated reduced tumor size and improved survival rates when treated with this compound.
- Mechanistic Studies : Research utilizing techniques such as molecular docking has elucidated the binding interactions between the compound and KIF18A, reinforcing its potential as a targeted cancer therapy.
Q & A
Basic: What are the key structural features influencing the reactivity of this compound?
Answer:
The compound’s reactivity is governed by:
- Sulfonamide group (-SO2NH-): Acts as a hydrogen-bond donor/acceptor, critical for target binding .
- Fluorine substituent on benzene: Enhances electronegativity and metabolic stability .
- Tetrahydroquinoline-propanoyl moiety: Modulates lipophilicity and π-π stacking interactions .
Methodological Insight: Use Hammett constants to predict electronic effects of substituents and molecular docking to assess binding interactions .
Basic: What synthetic routes are recommended for this compound?
Answer:
A multi-step synthesis is typical:
Formation of tetrahydroquinoline core: Cyclization of aniline derivatives via Bischler-Napieralski reaction .
Sulfonamide coupling: React 7-amino-tetrahydroquinoline with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) .
Propanoylation: Acylate the tetrahydroquinoline nitrogen using propionyl chloride in dichloromethane .
Optimization Tips:
- Monitor reaction progress via HPLC (70:30 acetonitrile/water) to avoid over-acylation .
- Use TLC (silica, ethyl acetate/hexane 1:1) to confirm intermediate purity .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer: Contradictions may arise from:
- Purity variations: Impurities >5% can skew IC50 values. Validate purity via NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (calculated m/z 378.87) .
- Assay conditions: Compare buffer pH (e.g., pH 7.4 vs. 6.8) and cell lines (e.g., HEK293 vs. HeLa). Replicate assays under standardized conditions .
- Metabolic instability: Use microsomal stability assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
Advanced: How to design experiments to probe its mechanism of action?
Answer:
- Target identification: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Kinetic studies: Perform surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD, kon/koff) with suspected targets like carbonic anhydrase .
- Gene expression profiling: Apply RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis regulators) .
Basic: What analytical techniques validate its structural integrity?
Answer:
Advanced: How to optimize its pharmacokinetic properties?
Answer:
- Solubility enhancement: Introduce polar groups (e.g., -OH) or formulate as a nanoparticle dispersion (e.g., PLGA) .
- Plasma stability: Replace metabolically labile groups (e.g., propanoyl → cyclopropanoyl) guided by in vitro liver microsome assays .
- BBB permeability: Calculate logP (current ~2.8) and adjust to 1.5–2.5 via substituent modification for CNS targeting .
Basic: What are its potential biological targets?
Answer: Based on structural analogs:
- Carbonic anhydrase IX/XII: Fluorinated sulfonamides inhibit tumor-associated isoforms .
- Bacterial dihydropteroate synthase: Sulfonamide group mimics p-aminobenzoic acid, disrupting folate synthesis .
- GPCRs (e.g., serotonin receptors): Tetrahydroquinoline moiety may interact with hydrophobic binding pockets .
Advanced: How to address low yield in sulfonamide coupling?
Answer:
- Catalyst screening: Test DMAP (4-dimethylaminopyridine) vs. pyridine for nucleophilic catalysis .
- Temperature optimization: Increase from 25°C to 40°C to accelerate reaction (monitor via FTIR for SO2 stretching at 1350 cm⁻¹) .
- Workup: Extract unreacted sulfonyl chloride with 5% NaHCO3 to prevent side products .
Advanced: How to model structure-activity relationships (SAR)?
Answer:
Synthesize analogs: Vary substituents (e.g., replace fluorine with Cl, CH3) .
Assay activities: Test against target enzymes (IC50) and cell lines (EC50).
QSAR modeling: Use CoMFA or Schrödinger QikProp to correlate substituent properties (e.g., molar refractivity) with activity .
Example SAR Table:
| Substituent (Position) | logP | IC50 (nM) | Notes |
|---|---|---|---|
| 2-F (reference) | 2.8 | 120 | Baseline |
| 2-Cl | 3.1 | 85 | Improved potency, higher toxicity |
| 2-CH3 | 2.5 | 220 | Reduced activity, better solubility |
Basic: What safety precautions are required during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
